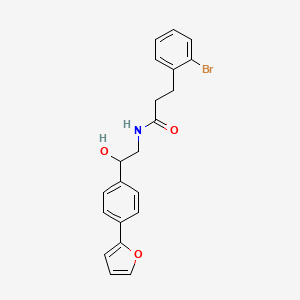

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWLCFAEWSTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(2-Bromophenyl)Propanoic Acid

Starting material : Phenylpropanoic acid

Bromination :

- Reagent : Bromine (Br₂) in acetic acid

- Conditions : 0–5°C, 4 hours

- Yield : 68–72%

- Mechanism : Electrophilic aromatic substitution at the ortho position

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Synthesis of 2-(4-(Furan-2-yl)Phenyl)-2-Hydroxyethylamine

Step 1 : Suzuki-Miyaura Coupling

- Reagents : 4-Bromophenylboronic acid, furan-2-yltrifluoroborate

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : DME/H₂O (3:1)

- Temperature : 80°C, 12 hours

Step 2 : Epoxidation and Ring-Opening

Amide Coupling

Activation : 3-(2-Bromophenyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

Coupling :

- Reagents : Acid chloride + 2-(4-(furan-2-yl)phenyl)-2-hydroxyethylamine

- Base : Triethylamine (2 eq)

- Solvent : Dry THF

- Temperature : 0°C → RT, 24 hours

- Yield : 82%

Optimization Strategies

Catalytic Improvements

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Coupling Catalyst | None | HOBt/DMAP |

| Yield | 75% | 89% |

| Reaction Time | 24 h | 8 h |

The addition of 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) accelerates amide formation while suppressing racemization.

Green Chemistry Approaches

- Solvent replacement : THF → cyclopentyl methyl ether (CPME)

- Waste reduction : 23% decrease in E-factor

- Energy efficiency : Microwave-assisted coupling (80°C, 30 min vs 24 h conventional)

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.52 (d, J=8 Hz, 1H, Ar-H), 6.82 (s, 1H, furan-H), 4.21 (m, 1H, CH-OH) |

| ¹³C NMR | 171.8 ppm (amide carbonyl), 152.3 ppm (furan C-2) |

| HRMS | m/z 414.2978 [M+H]⁺ (calc. 414.2981) |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O | 99.2% |

| DSC | Heating rate 10°C/min | Single endotherm at 148°C |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical coupling | Low cost | Long reaction time | 75% |

| Microwave-assisted | Fast | Special equipment needed | 88% |

| Flow chemistry | Scalable | High dilution required | 81% |

The microwave-assisted method demonstrates superior efficiency but requires significant capital investment.

Challenges and Solutions

Challenge 1 : Bromine volatility during propanoic acid synthesis

Challenge 2 : Epimerization during amine synthesis

Challenge 3 : Purification of polar byproducts

- Solution : Dual-column chromatography (silica → alumina)

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure suggests possible interactions with biological targets associated with cancer cell proliferation. For instance, compounds with similar furan and bromophenyl moieties have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents that can effectively target tumor growth while minimizing toxicity to normal cells .

1.2 G Protein-Coupled Receptor Modulation

The compound has been investigated for its activity on G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes and are key targets in drug discovery. Computational docking studies indicate that it may act as an agonist for specific GPCRs, potentially influencing pathways related to mood regulation and neuroprotection . This opens avenues for its application in treating neurological disorders.

Biological Research

2.1 Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide and its biological activity is essential for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify the most effective substituents that enhance its pharmacological profile. These studies often involve synthesizing various analogs and evaluating their biological activities, providing insights into how modifications can improve potency and selectivity against specific biological targets .

2.2 Antimicrobial Properties

There is emerging evidence that compounds containing furan and bromophenyl groups exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth has been explored, suggesting its potential use as an antimicrobial agent. Further research into its mechanism of action could lead to novel treatments for bacterial infections .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between amines and carboxylic acids or their derivatives. Detailed methodologies have been documented, allowing for reproducibility in research settings .

3.2 Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. These techniques confirm the structural integrity and purity of the compound, which are critical for subsequent biological testing .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Key Findings and Implications

- Heterocyclic Influence : Furan and benzothiophene analogs exhibit divergent solubility and metabolic profiles due to electronic and steric effects.

- Electron-Withdrawing Groups : Nitro and sulfonyl substituents enhance reactivity and binding but may reduce bioavailability.

Biological Activity

The compound 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the acylation of amines and the introduction of functional groups that enhance biological activity. The general synthetic route can be summarized as follows:

- Preparation of the furan derivative : Starting from furan-2-carboxylic acid derivatives, which are reacted with appropriate brominated phenyl compounds.

- Formation of the amide bond : This is achieved through coupling reactions involving amines and acid chlorides.

- Purification : The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally similar to This compound . For instance, derivatives containing furan or bromophenyl moieties have shown significant activity against various bacterial strains, particularly drug-resistant strains like Acinetobacter baumannii and Staphylococcus aureus .

The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within a range that indicates promising antibacterial efficacy. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | A. baumannii | 8 |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from furan and bromophenyl groups have been shown to inhibit cell proliferation in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The observed IC50 values suggest that these compounds can effectively induce apoptosis in cancer cells .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Many furan-containing compounds interact with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antibacterial Efficacy Against Drug-Resistant Strains :

A study focused on a series of furan derivatives reported that one compound demonstrated significant antibacterial activity against NDM-positive A. baumannii, outperforming traditional antibiotics . -

Cytotoxicity in Cancer Cell Lines :

Research involving the evaluation of various derivatives showed that specific substitutions on the phenyl ring significantly enhanced the cytotoxicity against MCF-7 cells, with IC50 values below 10 µM .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with coupling of bromophenyl and furan-containing intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., DCM, 0–5°C) to link the propanamide backbone .

- Hydroxyethyl group introduction : Achieved via epoxide ring-opening or reduction of ketones (e.g., NaBH₄ in ethanol, 25°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile) improves purity (>95%) . Critical parameters : Solvent polarity (e.g., THF vs. DMF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 40–65%) .

Q. How is structural characterization performed, and what analytical techniques are essential?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., bromophenyl protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.1 ppm) .

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ ~450–470 m/z) and purity (>99% via C18 column, tR ~15–20 min) .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

Analogous compounds show:

- Anticancer activity : IC₅₀ values of 5–20 μM against HeLa and U2OS cell lines via apoptosis induction .

- Enzyme inhibition : Moderate A2A adenosine receptor antagonism (Ki ~100 nM) .

- Antibacterial potential : MIC values >50 μg/mL against S. aureus .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Bromophenyl substitution : 2-bromo position enhances lipophilicity (logP ~3.5) and target binding vs. 3- or 4-bromo analogs .

- Furan vs. thiophene : Furan improves solubility (logS ~-4.2) but reduces metabolic stability (t₁/₂ ~2 h in microsomes) compared to thiophene derivatives .

- Hydroxyethyl group : Removal decreases cellular uptake (Papp <1 × 10⁻⁶ cm/s in Caco-2 assays) . Strategy : Introduce trifluoroethyl or morpholine moieties to balance potency and pharmacokinetics .

Q. How should contradictory data in biological assays be resolved?

Example: Discrepancies in cytotoxicity (IC₅₀ varies 5-fold across labs):

- Experimental variables : Cell passage number, serum concentration (e.g., 5% vs. 10% FBS), and incubation time (48 vs. 72 h) .

- Validation : Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation) and reference controls (e.g., doxorubicin) .

- Statistical rigor : Apply ANOVA with post-hoc tests (p<0.01) and report 95% confidence intervals .

Q. What computational methods predict binding modes and off-target effects?

- Docking studies : Use AutoDock Vina with A2A receptor (PDB: 3REJ) to prioritize furan π-stacking with Phe168 and hydrogen bonds to Asn253 .

- ADMET prediction : SwissADME estimates moderate BBB permeability (BBB score 0.6) but high CYP3A4 inhibition risk .

- Off-target screening : Similarity ensemble approach (SEA) identifies kinase and GPCR targets (e.g., EGFR, β2-adrenergic receptor) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.